molecular formula C9H12ClF2NO B1457725 2-(2,4-Difluorophenoxy)propan-1-amine hydrochloride CAS No. 1864057-00-0

2-(2,4-Difluorophenoxy)propan-1-amine hydrochloride

Cat. No. B1457725
M. Wt: 223.65 g/mol
InChI Key: YSDAZVITRMLBQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2,4-Difluorophenoxy)propan-1-amine hydrochloride” is a chemical compound used in scientific research . It has a molecular weight of 223.65 and its molecular formula is C9H12ClF2NO .


Molecular Structure Analysis

The InChI code for “2-(2,4-Difluorophenoxy)propan-1-amine hydrochloride” is 1S/C9H11F2NO.ClH/c1-6(12)5-13-9-7(10)3-2-4-8(9)11;/h2-4,6H,5,12H2,1H3;1H . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Structural Analyses and Applications in Crystallography

Research on similar compounds to 2-(2,4-Difluorophenoxy)propan-1-amine hydrochloride has been conducted, focusing on their structural analyses and potential applications in crystallography. For instance, studies have reported the crystal structures of various 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, emphasizing the importance of these compounds in understanding molecular conformations and interactions. These analyses contribute to a deeper comprehension of molecular structures and their applications in designing new materials and pharmaceuticals (Nitek et al., 2020).

Enzymatic Strategies and Synthesis

Enzymatic strategies have been developed for the synthesis of enantioenriched derivatives of similar compounds, demonstrating the potential for these molecules in pharmaceutical synthesis. Specifically, biotransamination and lipase-mediated reactions have been employed to achieve high selectivity in producing enantiomers of interest, highlighting the role of these compounds in developing antimicrobial agents and other pharmaceuticals (Mourelle-Insua et al., 2016).

Spectroscopic Characterization and Drug Enforcement

Spectroscopic characterization of cathinone derivatives, including compounds structurally related to 2-(2,4-Difluorophenoxy)propan-1-amine hydrochloride, has been carried out to assist in drug enforcement and regulatory activities. These studies provide valuable information for the identification and control of potentially illicit substances, contributing to public health and safety efforts (Kuś et al., 2016).

Polymer-based Drug Delivery Systems

Research on vinyl ether type polymeric prodrugs highlights the potential of using derivatives of 2-(2,4-Difluorophenoxy)propan-1-amine hydrochloride in drug delivery systems. These studies explore the synthesis and evaluation of polymeric prodrugs, aiming to improve the therapeutic efficacy and safety profiles of non-steroidal anti-inflammatory drugs (NSAIDs) and other medications (Babazadeh, 2008).

Safety And Hazards

The safety information available indicates that “2-(2,4-Difluorophenoxy)propan-1-amine hydrochloride” may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-(2,4-difluorophenoxy)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO.ClH/c1-6(5-12)13-9-3-2-7(10)4-8(9)11;/h2-4,6H,5,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDAZVITRMLBQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC1=C(C=C(C=C1)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorophenoxy)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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